molecular formula C11H14O4 B14459990 3,4,5-Trimethoxy-2-methylbenzaldehyde CAS No. 74327-91-6

3,4,5-Trimethoxy-2-methylbenzaldehyde

Cat. No.: B14459990
CAS No.: 74327-91-6
M. Wt: 210.23 g/mol
InChI Key: HHKQIKPHIVIJQS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-2-methylbenzaldehyde is an organic compound categorized as a trisubstituted aromatic aldehyde. It is known for its light yellow solid appearance and slight solubility in water. This compound is used as an intermediate in the synthesis of various pharmaceutical drugs and other chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Laboratory Scale:

  • Industrial Production Methods:

      From p-Cresol: Industrially, 3,4,5-Trimethoxy-2-methylbenzaldehyde is synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Aromatic substitution reactions can occur, especially involving the methoxy groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3,4,5-Trimethoxybenzoic acid.

    Reduction: 3,4,5-Trimethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4,5-Trimethoxy-2-methylbenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through the modification of molecular structures and the alteration of reaction kinetics .

Comparison with Similar Compounds

Uniqueness: 3,4,5-Trimethoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and industrial chemicals .

Properties

CAS No.

74327-91-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3,4,5-trimethoxy-2-methylbenzaldehyde

InChI

InChI=1S/C11H14O4/c1-7-8(6-12)5-9(13-2)11(15-4)10(7)14-3/h5-6H,1-4H3

InChI Key

HHKQIKPHIVIJQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C=O)OC)OC)OC

Origin of Product

United States

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